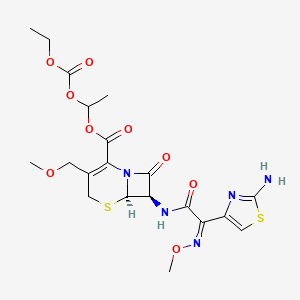

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil

Descripción

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is a chemical compound with the molecular formula C20H25N5O9S2 and a molecular weight of 543.57 g/mol . It is an impurity of Cefpodoxime Proxetil, which is a third-generation cephalosporin antibiotic. This compound is known for its antibacterial properties and is used in various scientific research applications .

Propiedades

IUPAC Name |

1-ethoxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O9S2/c1-5-32-20(29)34-9(2)33-18(28)14-10(6-30-3)7-35-17-13(16(27)25(14)17)23-15(26)12(24-31-4)11-8-36-19(21)22-11/h8-9,13,17H,5-7H2,1-4H3,(H2,21,22)(H,23,26)/b24-12-/t9?,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDWRZAFIUUKKP-YHISKXLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Análisis De Reacciones Químicas

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is widely used in scientific research due to its antibacterial properties. It is valuable for studying microbial resistance and developing new antimicrobial drugs. Additionally, it is used in chemistry for various synthetic applications and in biology for studying the effects of antibiotics on different bacterial strains.

Mecanismo De Acción

The mechanism of action of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil involves the inhibition of bacterial cell wall synthesis. The active metabolite binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, a primary constituent of bacterial cell walls. This results in the bactericidal activity of the compound .

Comparación Con Compuestos Similares

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is similar to other cephalosporin antibiotics, such as:

Cefpodoxime Proxetil: The parent compound, which is also a third-generation cephalosporin antibiotic.

Cefpodoxime Proxetil Sulfoxide: An impurity of Cefpodoxime Proxetil.

Cefpodoxime Proxetil EP Impurity C: Another impurity of Cefpodoxime Proxetil.

The uniqueness of this compound lies in its specific structural modifications, which may result in different biological activities and applications compared to its parent compound and other impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.